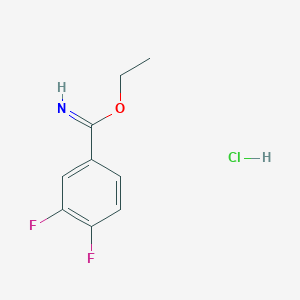

3,4-Difluorobenzimidic acid ethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

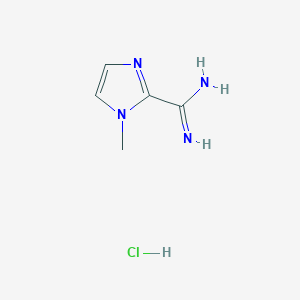

“3,4-Difluorobenzimidic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO . It is also known by its IUPAC name: ethyl 3,4-difluorobenzenecarboximidate;hydrochloride . This compound is not intended for human or veterinary use, but for research purposes only.

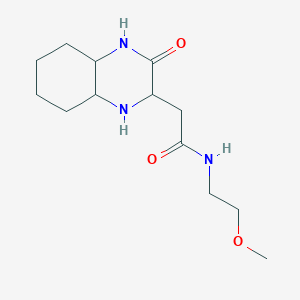

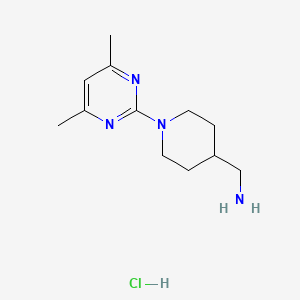

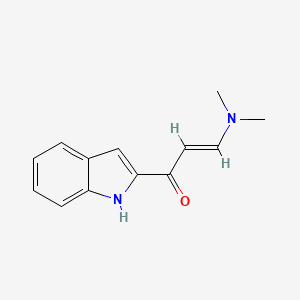

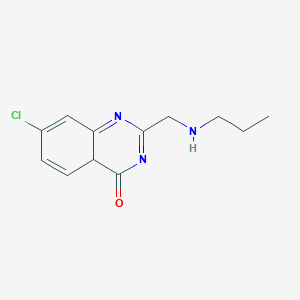

Molecular Structure Analysis

The molecular structure of “3,4-Difluorobenzimidic acid ethyl ester hydrochloride” consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The molecular weight of “3,4-Difluorobenzimidic acid ethyl ester hydrochloride” is 221.63 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications

Unprecedented Formation of Stable Ketene-N,O-Acetals

A study by Breuning and Häuser (2007) explored the treatment of 2,4-disubstituted glutaryl dichlorides with benzimidic acid ethyl ester hydrochloride, leading to the unexpected formation of stable ketene-N,O-acetals. These compounds, resistant to moisture and chromatographic processes, undergo a novel rearrangement to cyclic enamides under strong basic conditions. The mechanism proposed for this rearrangement highlights the unique reactivity and potential applications of this compound in synthetic chemistry (Breuning & Häuser, 2007).

Synthesis of Novel 4-(3-Carboxyl-1H-Pyrazol-4-yl)-1,4-Dihydropyridines

Another study by Sridhar and Perumal (2005) reported the use of 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid for the facile synthesis of 4-pyrazolyl 1,4-dihydropyridines at room temperature. This synthesis process, involving ethyl 3-aminocrotonate, pyrazole aldehyde, and a β-keto ester, demonstrates an eco-benign and efficient method superior to conventional techniques. The findings suggest potential applications in medicinal chemistry and drug design, leveraging the properties of 3,4-difluorobenzimidic acid ethyl ester derivatives (Sridhar & Perumal, 2005).

Fluorination of 1,3-Dicarbonyl Compounds

Kitamura et al. (2011) developed a simple and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene. This process, which includes the reaction of ethyl benzoylacetate to yield ethyl 2-fluoro-2-benzoylacetate, showcases the utility of fluorination reactions in enhancing the reactivity and biological activity of organic molecules. This research could have implications for the development of fluorinated pharmaceuticals and agrochemicals (Kitamura et al., 2011).

properties

IUPAC Name |

ethyl 3,4-difluorobenzenecarboximidate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c1-2-13-9(12)6-3-4-7(10)8(11)5-6;/h3-5,12H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQCRMMABCPLJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorobenzimidic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)